molecular formula C12H22N2O4 B12283404 1-(tert-Butyl) 2-methyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate

1-(tert-Butyl) 2-methyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate

Cat. No.: B12283404
M. Wt: 258.31 g/mol
InChI Key: VSYXYJDOKAFLDT-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butyl) 2-methyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate is a complex organic compound that features a piperidine ring with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 2-methyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate typically involves multiple steps. One common method includes the use of tert-butyl esters, which are introduced through flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes .

Industrial Production Methods

Industrial production methods for this compound often involve the use of advanced flow microreactor systems. These systems allow for the precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 2-methyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

    Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are often carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(tert-Butyl) 2-methyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-methyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tert-Butyl) 2-methyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate is unique due to its specific substituents and the resulting chemical properties. These unique features make it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-8(13)5-6-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9-/m0/s1

InChI Key

VSYXYJDOKAFLDT-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CC[C@H]1C(=O)OC)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.